molecular formula C27H28FNO4 B1311804 Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate CAS No. 172336-32-2

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate

Cat. No.: B1311804
CAS No.: 172336-32-2
M. Wt: 449.5 g/mol
InChI Key: MAUQAXOHCVNUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQAXOHCVNUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Lipid Regulation

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate functions similarly to other statins, inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels and is beneficial in managing hyperlipidemia and reducing the risk of atherosclerosis .

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. These effects are attributed to the modulation of inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation .

Clinical Trials

Clinical trials assessing the efficacy of pitavastatin derivatives have shown promising results in lowering LDL cholesterol levels and improving cardiovascular outcomes. For instance, a study highlighted that patients treated with pitavastatin experienced significant reductions in both total cholesterol and LDL levels compared to placebo groups .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how structural modifications affect the biological activity of this compound. The presence of the cyclopropyl and fluorophenyl groups significantly enhances its potency as an HMG-CoA reductase inhibitor, making it a subject of interest for further drug development .

Case Studies

StudyYearFindings
Clinical Efficacy of Pitavastatin2020Demonstrated significant LDL reduction in patients with hyperlipidemia.
Anti-inflammatory Effects of Statins2021Found that statin derivatives reduce markers of inflammation in cardiovascular disease models.
Structure-Activity Relationship Analysis2022Identified key structural features that enhance HMG-CoA reductase inhibition.

Mechanism of Action

The mechanism of action of Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function and leading to therapeutic effects. The cyclopropyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
  • CAS Registry Number : 172336-32-2
  • Molecular Formula: C₂₇H₂₈FNO₄
  • Molecular Weight : 449.51 g/mol
  • Appearance : White to off-white crystalline powder .
  • Purity : ≥99% (HPLC) .

Role in Pharmaceuticals: This compound is a critical intermediate in synthesizing Pitavastatin calcium (CAS 147526-32-7), a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia . The stereochemistry at the 3R,5S positions and the (E)-configuration of the heptenoate side chain are essential for biological activity .

Physicochemical Properties :

  • Density : 1.272 g/cm³
  • Boiling Point : 670.4°C at 760 mmHg
  • Flash Point : 359.3°C
  • Solubility: Ethanol-soluble; low aqueous solubility due to hydrophobic quinoline and cyclopropyl moieties .
Table 1: Structural and Functional Comparison
Compound Name / CAS No. Molecular Formula Key Structural Features Role/Application Purity & Availability
Target Compound (172336-32-2) C₂₇H₂₈FNO₄ Ethyl ester, 3,5-dihydroxy, (E)-configuration Pitavastatin intermediate ≥99% (Sinoway, $75–85/kg)
(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate (148901-69-3) C₂₇H₂₆FNO₄ 3-keto group instead of 3,5-dihydroxy Precursor to Pitavastatin K6 97% (Ambeed, $30–98/g)
tert-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate (147489-06-3) C₃₁H₃₄FNO₄ tert-Butyl ester, isopropylidene-protected diols Synthetic intermediate Limited commercial availability
Methylerythro-(E)-3,5-dihydroxy-7-[4-(4-fluorophenyl)-6-methyl-2-phenyl-pyrimid-5-yl]-hept-6-enoate C₂₈H₂₆FN₃O₅ Pyrimidine core instead of quinoline HMG-CoA reductase inhibitor analog Research use only
Key Differences and Implications:

Functional Group Variations :

  • The 3,5-dihydroxy groups in the target compound are crucial for Pitavastatin’s calcium salt formation during synthesis . In contrast, the 3-keto variant (148901-69-3) lacks these hydroxyls, requiring additional reduction steps for activation .
  • The isopropylidene-protected diols in 147489-06-3 enhance stability during synthesis but necessitate deprotection, complicating the production process .

Core Heterocyclic Modifications: Replacing the quinoline moiety with a pyrimidine ring (as in the methylerythro compound) alters steric and electronic properties, reducing binding affinity to HMG-CoA reductase .

Stereochemical Considerations :

  • The (E)-configuration and 3R,5S stereochemistry in the target compound are critical for Pitavastatin’s bioactivity. Similar compounds with racemic mixtures or incorrect configurations show diminished efficacy .

Commercial Viability: The target compound is widely available (≥99% purity, $75–85/kg) due to optimized industrial synthesis .

Biological Activity

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate, with the CAS number 172336-32-2, is a synthetic compound that exhibits significant biological activity. This compound is structurally related to various quinoline derivatives and has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C27H28FNO4, with a molecular weight of 449.51 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC27H28FNO4
Molecular Weight449.51 g/mol
Boiling Point670.4 ± 55.0 °C
Density1.271 g/cm³
pKa13.79 ± 0.20

This compound exhibits its biological effects primarily through interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Studies

  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 15 to 30 µM, indicating potent activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results showed that at a concentration of 50 µM, it inhibited bacterial growth by approximately 60% in comparison to controls . This suggests potential for development as a novel antimicrobial agent.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : The presence of the fluorophenyl group significantly enhances the compound's potency against cancer cell lines by improving binding affinity to target proteins involved in cell signaling pathways .
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • Quinoline Core Synthesis : Start with cyclopropane-functionalized quinoline precursors. Use Suzuki-Miyaura coupling to introduce the 4-(4-fluorophenyl) group .
  • Stereochemical Control : Employ asymmetric catalysis (e.g., chiral ligands in hydroxylation steps) or enzymatic resolution to ensure (E)-configuration and diastereomeric purity .
  • Validation : Confirm stereochemistry via X-ray crystallography (if crystalline) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) .

Q. How can researchers distinguish between the two CAS variants (172336-32-2 and 147008-20-6) of this compound?

  • Methodological Answer :

  • Structural Analysis : Use high-resolution mass spectrometry (HRMS) to verify molecular formulas. For stereoisomers, compare NMR coupling constants (e.g., 3JHH^3J_{HH} for double-bond geometry) .
  • Chromatographic Separation : Apply chiral HPLC with cellulose-based columns to resolve enantiomers. Validate retention times against reference standards .

Q. What spectroscopic methods are optimal for characterizing the hydroxyl and fluorophenyl groups in this compound?

  • Methodological Answer :

  • Hydroxyl Groups : Use 1^1H NMR (δ 1.5–5.0 ppm, broad signals) and IR spectroscopy (stretching vibrations at 3200–3600 cm1^{-1}). Protect hydroxyls with silylation (e.g., BSTFA) to prevent signal broadening .
  • Fluorophenyl Moieties : 19^{19}F NMR (δ -110 to -120 ppm for para-substituted fluorobenzene) and XPS (F 1s binding energy ~685 eV) .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Software like Gaussian or ORCA is recommended .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal catalysts/solvents. ICReDD’s approach integrates experimental feedback loops with computational data .

Q. What experimental design (DoE) strategies are effective for optimizing yield and minimizing byproducts?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2k^k factorial approach. Prioritize factors with Pareto charts .
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. temperature) via central composite design. Use software like Minitab or Design-Expert .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25–60°C) and monitor degradation via LC-MS. Identify hydrolytic cleavage (ester or quinoline groups) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C under argon for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.